molecular formula C8H12N2 B181672 4,6-Dimethylbenzene-1,3-diamine CAS No. 3134-10-9

4,6-Dimethylbenzene-1,3-diamine

Cat. No. B181672
CAS RN: 3134-10-9
M. Wt: 136.19 g/mol
InChI Key: DCSSXQMBIGEQGN-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-diamine, also known as 4,6-Diamino-1,3-m-xylene, is an organic compound with the molecular formula C8H12N2 . It belongs to the class of organic compounds known as o-xylenes, which are aromatic compounds that contain a monocyclic benzene carrying exactly two methyl groups .


Synthesis Analysis

A new diamine was designed by connecting flexible structures such as ether bond and aliphatic carbon chain between benzene rings, and was synthesized and purified through simple reactions such as Suzuki reaction .


Molecular Structure Analysis

The molecular weight of 4,6-Dimethylbenzene-1,3-diamine is 136.19 g/mol . The InChI code is InChI=1S/C8H12N2/c1-5-3-6 (2)8 (10)4-7 (5)9/h3-4H,9-10H2,1-2H3 . The Canonical SMILES is CC1=CC (=C (C=C1N)N)C .


Physical And Chemical Properties Analysis

The exact mass of 4,6-Dimethylbenzene-1,3-diamine is 136.100048391 g/mol . It has a topological polar surface area of 52 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization of Polyimides

A significant application of 4,6-Dimethylbenzene-1,3-diamine derivatives is in the synthesis of polyimides. Research has shown that these compounds can be used to create new polyimides with varying properties. For example, the synthesis and characterization of new polyimides containing pendent pentadecyl chains demonstrate their solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).

Kinetics of Oxidation and Ignition

Another application is in the study of the kinetics of oxidation and ignition of dimethylbenzene derivatives. Research has provided insights into the reactivity of these compounds under various conditions, contributing to a better understanding of their combustion characteristics (Gaïl, Dagaut, Black, & Simmie, 2008).

Electrochromic Poly(Ether Sulfone)s

The derivatives of 4,6-Dimethylbenzene-1,3-diamine are also utilized in the creation of novel electrochromic poly(ether sulfone)s. These have been shown to possess properties like high coloration contrast and excellent electrochemical stability, making them potential candidates for electrochromic devices (Huang, Kung, Shao, & Liou, 2021).

Inorganic Chemistry and Complex Formation

In the field of inorganic chemistry, these compounds are studied for their reactivity with isocyanide complexes of palladium(II), providing valuable insights into the mechanism of complex formation (Kinzhalov, Starova, & Boyarskiy, 2017).

Applications in Gas Separation

Novel poly(ether imide)s synthesized from diamines, including derivatives of 4,6-Dimethylbenzene-1,3-diamine, have shown potential in gas separation applications due to their high transparency and solubility, combined with excellent mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).

Safety and Hazards

While handling 4,6-Dimethylbenzene-1,3-diamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

4,5-dimethylbenzene-1,2-diamine (DMBA) derivatization-based LC-MS methods have great potential in investigating the O-acetylation level of Sia in various samples, such as human food and bio-pharmaceutical products .

Relevant Papers Several papers have been retrieved that may be relevant to 4,6-Dimethylbenzene-1,3-diamine. These include studies on the synthesis and properties of thermoplastic polyimide , the use of 1,3-diamine-derived catalysts in enantioselective Mannich reactions , and the potential of DMBA derivatization-based LC-MS methods in investigating the O-acetylation level of Sia .

Mechanism of Action

properties

IUPAC Name

4,6-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSXQMBIGEQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357578
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylbenzene-1,3-diamine

CAS RN

3134-10-9
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-5-nitroaniline was reduced in the presence of Raney nickel utilizing substantially the same conditions described in Example 2 to form 2,4-dimethyl-1,5-phenylenediamine and that compound was sulfonated under the conditions of Example 3. The resulting 5-amino-2,4-dimethyltrifluoromethanesulfonanilide (10.72 g., 40 mmole) was dissolved in 1,2-dichloroethane (60 ml.), and the solution was cooled to a temperature of 0° to 5° C. To this solution was slowly added chloroacetyl chloride (10.16 g., 90 mmole). The solution was then heated at its reflux temperature for 10 hours. Hexane (100 ml.) was added to the hot reaction mixture, the reaction mixture was then filtered while hot, and the solid product was collected upon crystallization, m.p. 170°-172° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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